molecular formula C11H20O B2542825 2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol CAS No. 115941-97-4

2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol

Cat. No.: B2542825
CAS No.: 115941-97-4
M. Wt: 168.28
InChI Key: DXWMDWGYMPWZJQ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol is an organic compound with the molecular formula C11H20O and a molecular weight of 168.28 g/mol . It is characterized by a cyclohexene ring substituted with two methyl groups and a propanol group. This compound is often used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol typically involves the hydrogenation of 3,4-dimethylcyclohex-3-en-1-one followed by the addition of a propanol group. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: SOCl2, PBr3, pyridine as a base.

Major Products

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s structural features allow it to participate in hydrogen bonding and hydrophobic interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethylcyclohex-3-en-1-yl)ethanol: Similar structure but with an ethanol group instead of propanol.

    3,4-Dimethylcyclohexanol: Lacks the double bond in the cyclohexene ring.

    2-(3,4-Dimethylcyclohex-3-en-1-yl)acetaldehyde: Contains an aldehyde group instead of a hydroxyl group.

Uniqueness

2-(3,4-Dimethylcyclohex-3-en-1-yl)propan-2-ol is unique due to its specific combination of a cyclohexene ring with two methyl groups and a propanol group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

2-(3,4-dimethylcyclohex-3-en-1-yl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-8-5-6-10(7-9(8)2)11(3,4)12/h10,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXWMDWGYMPWZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(CC1)C(C)(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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